molecular formula C8H4BrClN2 B13026636 4-Bromo-7-chloro-1,6-naphthyridine

4-Bromo-7-chloro-1,6-naphthyridine

Cat. No.: B13026636
M. Wt: 243.49 g/mol
InChI Key: RLGDUZYWISZRDQ-UHFFFAOYSA-N
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Description

Significance of Naphthyridine Core Structures in Heterocyclic Chemistry

The naphthyridine framework is considered a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov The arrangement of nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen-bonding capabilities, making it an ideal scaffold for designing molecules that can interact with biological targets like enzymes and receptors. ontosight.ai The rigid, planar nature of the naphthyridine core provides a defined orientation for appended functional groups, which is crucial for achieving specific molecular interactions. Beyond medicinal applications, their extended π-conjugated systems also make them valuable in materials science. researchgate.net

Overview of 1,6-Naphthyridine (B1220473) Derivatives in Contemporary Research

The 1,6-naphthyridine isomer, in particular, has been the subject of extensive research. researchgate.netmdpi.com Scientists have developed numerous synthetic methodologies to create a diverse library of 1,6-naphthyridine derivatives. researchgate.net These compounds have been investigated for a wide array of potential applications, including as anticancer and antiviral agents. researchgate.net Recent studies have focused on creating 1,6-naphthyridine-2-one derivatives as potential inhibitors for specific kinases involved in cancer progression, highlighting the ongoing relevance of this scaffold in the development of targeted therapies. nih.gov The versatility of the 1,6-naphthyridine core allows for chemical modifications at various positions, enabling the fine-tuning of its properties for different research purposes. nih.gov

Contextualizing 4-Bromo-7-chloro-1,6-naphthyridine within Halogenated Naphthyridine Chemistry

Halogenation of the naphthyridine core is a key strategy for creating versatile chemical intermediates. The introduction of halogen atoms, such as bromine and chlorine, provides reactive handles for further chemical transformations, most notably cross-coupling reactions. nih.gov These reactions allow for the introduction of a wide variety of substituents onto the naphthyridine scaffold, thereby enabling the synthesis of complex molecules.

The presence of two different halogens, as in this compound, offers the potential for selective or sequential reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to introduce different functional groups at specific positions on the naphthyridine ring. This dihalogenated substrate serves as a highly valuable building block in synthetic chemistry, allowing for the construction of intricately substituted 1,6-naphthyridine derivatives that would be difficult to access through other synthetic routes. The strategic placement of bromine at the 4-position and chlorine at the 7-position dictates the regioselectivity of subsequent chemical modifications, making it a powerful tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-7-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H

InChI Key

RLGDUZYWISZRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(N=CC2=C1Br)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 7 Chloro 1,6 Naphthyridine and Analogous Halogenated 1,6 Naphthyridines

Foundational Cyclization Approaches to the 1,6-Naphthyridine (B1220473) Ring System

The construction of the bicyclic 1,6-naphthyridine framework is the initial and crucial step in the synthesis of its halogenated derivatives. Several classical and modern cyclization strategies have been developed to achieve this.

Skraup and Friedländer Condensations in Naphthyridine Synthesis

The Skraup and Friedländer reactions, cornerstone methods in the synthesis of quinolines, have been adapted for the preparation of naphthyridines. The Skraup reaction , which traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, can be applied to aminopyridines to construct the second ring of the naphthyridine system. For instance, the synthesis of the parent 1,6-naphthyridine can be achieved from 4-aminopyridine (B3432731). wikipedia.orgacs.org However, these reactions are often characterized by harsh conditions and can be violent, necessitating careful control. wikipedia.org Refinements to the Skraup reaction have been developed to afford modest yields of 1,6-naphthyridine. wikipedia.org

The Friedländer synthesis offers a more versatile and milder approach. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. orgsyn.orgresearchgate.netorganic-chemistry.org For the synthesis of 1,6-naphthyridines, a suitably substituted 4-aminopyridine-3-carbaldehyde or a related ketone can be employed. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to furnish the 1,6-naphthyridine ring system. orgsyn.org Various catalysts, including acids and Lewis acids, can be used to promote the reaction. orgsyn.org The choice of reactants allows for the introduction of substituents on the newly formed ring.

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder of Oxazoles)

Intramolecular cycloaddition reactions provide a powerful and elegant method for the construction of the 1,6-naphthyridine skeleton. A notable example is the intramolecular Diels-Alder reaction of oxazoles. In this approach, a suitably functionalized oxazole (B20620) tethered to a dienophile undergoes a [4+2] cycloaddition. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like water or an alcohol, to yield the aromatic pyridine (B92270) ring, thus forming the naphthyridine system. This methodology has been successfully employed in the synthesis of complex polycyclic systems containing the benzo[h]-1,6-naphthyridine core.

Tandem Nitrile Hydration/Cyclization Protocols for 1,6-Naphthyridine-5,7-diones

A modern and efficient strategy for the synthesis of precursors to halogenated 1,6-naphthyridines involves a tandem nitrile hydration and cyclization sequence. This method allows for the rapid construction of 1,6-naphthyridine-5,7-diones. These diones are key intermediates as the hydroxyl groups can be subsequently converted to halogens. While specific examples for 1,6-naphthyridine-5,7-diones are emerging, similar tandem cyclizations are known for related heterocyclic systems. bldpharm.com A recently developed approach utilizes a tandem nitrile hydration/cyclization to access 1,6-naphthyridine-5,7-diones under mild conditions. These diones can then be converted to the corresponding di-triflates, which are highly reactive intermediates amenable to substitution reactions for the introduction of halogens.

Transition Metal-Catalyzed Cross-Coupling Strategies for Halogenated Functionalization

Once the 1,6-naphthyridine core is synthesized, the introduction of halogen atoms opens up a vast chemical space for further functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives.

Palladium-Catalyzed Reactions (e.g., Suzuki, Negishi, Buchwald Amination, Cyanation)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to halogenated 1,6-naphthyridines is well-documented.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. It involves the reaction of a halo-naphthyridine with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

The Negishi coupling provides another powerful tool for C-C bond formation, reacting a halo-naphthyridine with an organozinc reagent. This reaction is particularly useful for coupling with sp3-hybridized carbon centers.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. In the context of 4-bromo-7-chloro-1,6-naphthyridine, this reaction allows for the selective introduction of nitrogen-based nucleophiles at either the 4- or 7-position, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds.

Palladium-catalyzed cyanation reactions enable the introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. This reaction typically employs a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst.

A plausible synthetic route to this compound could involve the initial synthesis of 1,6-naphthyridine-4,7-diol. This diol could then be converted to the corresponding di-triflate, followed by selective substitution reactions to introduce the bromo and chloro substituents. Alternatively, direct halogenation of the 1,6-naphthyridine ring system could be explored, although controlling the regioselectivity can be challenging.

Reaction NameReactantsCatalyst/ReagentsProduct
Suzuki-Miyaura CouplingHalo-1,6-naphthyridine, Organoboron compoundPalladium catalyst, BaseAryl/Alkenyl-1,6-naphthyridine
Negishi CouplingHalo-1,6-naphthyridine, Organozinc reagentPalladium or Nickel catalystAlkyl/Aryl-1,6-naphthyridine
Buchwald-Hartwig AminationHalo-1,6-naphthyridine, AminePalladium catalyst, BaseAmino-1,6-naphthyridine
CyanationHalo-1,6-naphthyridine, Cyanide sourcePalladium catalystCyano-1,6-naphthyridine

Nickel-Catalyzed Carbon-Heteroatom Cross-Coupling Approaches

In addition to palladium, nickel-based catalysts have emerged as powerful and often more cost-effective alternatives for cross-coupling reactions. Nickel catalysts can promote a similar range of transformations as their palladium counterparts, including C-C and C-heteroatom bond formation. In some cases, nickel catalysts can offer unique reactivity and selectivity profiles, particularly for the activation of less reactive C-Cl bonds. The development of nickel-catalyzed cross-coupling reactions for the functionalization of halogenated 1,6-naphthyridines is an active area of research, promising more sustainable and efficient synthetic routes.

Regioselective Functionalization via Heteroaryl Ditriflate Intermediates

A powerful strategy for the synthesis of highly substituted 1,6-naphthyridines involves the use of heteroaryl ditriflate intermediates. This method offers a rapid and efficient route to diversify the 1,6-naphthyridine core.

The synthesis commences with a tandem nitrile hydration/cyclization of 2-cyanoalkyl nicotinic esters to form 1,6-naphthyridine-5,7-diones. acs.org These diones are then converted to the corresponding 1,6-naphthyridine-5,7-ditriflates by reaction with a triflating agent. These ditriflates are bench-stable yet highly reactive intermediates, primed for selective functionalization. acs.org

One of the key advantages of this methodology is the ability to achieve regioselective substitution. The two triflate groups at the C5 and C7 positions exhibit different reactivities, allowing for sequential or one-pot difunctionalization. For instance, amination can be directed to the C5 position, leaving the C7-triflate available for subsequent C-C coupling reactions like Suzuki or Negishi cross-couplings, as well as cyanation, phosphinylation, chlorination, and etherification. acs.org Notably, the C7-chloro derivative can be obtained by simply heating the corresponding triflate with anhydrous HCl, eliminating the need for a metal catalyst. acs.org

This approach provides rapid access to a diverse range of substituted 1,6-naphthyridines, making it a valuable tool for medicinal chemistry research and the exploration of structure-activity relationships. acs.org

Nucleophilic Aromatic Substitution (SNAr) in 1,6-Naphthyridine Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring and is particularly effective when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In the context of 1,6-naphthyridines, the nitrogen atoms in the bicyclic system render the ring electron-deficient and thus susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing substituents, especially those positioned ortho or para to the leaving group, can stabilize this intermediate and accelerate the reaction rate. masterorganicchemistry.comyoutube.com

In the synthesis of substituted 1,6-naphthyridines, SNAr reactions are frequently employed to introduce a variety of functional groups. For example, a chlorine atom at a reactive position can be displaced by amines, alkoxides, or other nucleophiles. nih.gov An initial step in some synthetic sequences involves the SNAr reaction of a nitrile anion with a 2-chloronicotinic ester to generate 2-cyanoalkyl nicotinic esters, which are precursors to the 1,6-naphthyridine-5,7-dione core. acs.org

The efficiency of the SNAr reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being surprisingly effective despite its perceived poor leaving group ability in other substitution reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com

Multi-Component Reactions for Diverse 1,6-Naphthyridine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like 1,6-naphthyridines in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate libraries of diverse compounds.

One notable example is the catalyst-free, one-pot, three-component condensation reaction for the synthesis of novel chromeno acs.orgnih.govnaphthyridine derivatives. rsc.org This reaction utilizes salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene (B1212753) compounds in polyethylene (B3416737) glycol-400 (PEG-400) as a green and biodegradable solvent. rsc.org The process is characterized by its high atom economy, with water being the only byproduct, and proceeds in good yields with a simple work-up procedure. rsc.org

Another MCR approach involves the diastereoselective synthesis of pyrano and furano naphthyridine derivatives using camphor (B46023) sulfonic acid (CSA) as an organocatalyst. ekb.eg This reaction between 4-aminopyridine and cyclic enol ethers demonstrates how the choice of reagents and conditions, such as the addition of water, can influence the diastereoselectivity of the product. ekb.eg

Furthermore, a one-pot cascade reaction of aromatic aldehydes and a malononitrile dimer in ethanol (B145695) has been used to synthesize various substituted tetrahydro-1,6-naphthyridine-dicarbonitriles. researchgate.net These examples highlight the versatility of MCRs in accessing a wide array of functionalized 1,6-naphthyridine derivatives.

Synthetic Routes for Specific Halogenation Patterns on the 1,6-Naphthyridine Core

Achieving specific halogenation patterns on the 1,6-naphthyridine core is crucial for fine-tuning the electronic and steric properties of the molecule. Various synthetic methods have been developed to introduce halogens at desired positions.

One common strategy involves the use of halogenated starting materials. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be used as a precursor. mdpi.com Reaction with an amine followed by condensation with an appropriate partner can lead to the formation of a 1,6-naphthyridin-2(1H)-one with chlorine atoms at specific positions. mdpi.com

Direct halogenation of the 1,6-naphthyridine ring system is another approach, although controlling regioselectivity can be challenging. The reactivity of the different positions on the naphthyridine ring towards electrophilic halogenating agents will dictate the outcome.

Development of Sustainable and Metal-Free Synthetic Methodologies

The development of sustainable and metal-free synthetic methods is a growing area of focus in organic chemistry, driven by the need to reduce environmental impact and avoid the use of toxic and expensive metal catalysts.

In the context of 1,6-naphthyridine synthesis, several greener approaches have been reported. The use of polyethylene glycol-400 (PEG-400) as a recyclable and biodegradable solvent in the multi-component synthesis of chromeno acs.orgnih.govnaphthyridine derivatives is a prime example of a more sustainable process. nih.govrsc.org This reaction is also catalyst-free, further enhancing its green credentials. rsc.org

The conversion of a C7-triflate to a C7-chloro-1,6-naphthyridine using anhydrous HCl represents a metal-free chlorination method. acs.org This avoids the use of traditional metal-based chlorinating agents.

Reactivity Profiles and Chemical Transformations of Halogenated 1,6 Naphthyridines

Reactions at Halogenated Positions: Opportunities for Further Functionalization

The bromine and chlorine atoms on the 1,6-naphthyridine (B1220473) scaffold serve as excellent leaving groups in a variety of cross-coupling and substitution reactions, allowing for the introduction of a wide array of functional groups. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the halogenated positions. While specific studies on 4-bromo-7-chloro-1,6-naphthyridine are limited, the reactivity of analogous compounds like 4-chlorobenzo[c] mdpi.comnaphthyridine has been demonstrated in Suzuki and Stille cross-coupling reactions. beilstein-journals.orgd-nb.info This suggests that the bromine at the 4-position and the chlorine at the 7-position of this compound would readily participate in such transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, which could allow for selective coupling at the C-4 position under carefully controlled conditions.

The halogenated positions are also amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. For instance, 4-chlorobenzo[c] mdpi.comnaphthyridine has been shown to react with nucleophiles like alcoholates and phenolates. beilstein-journals.orgd-nb.info This indicates that the chlorine atom at the C-7 position and the bromine atom at the C-4 position of this compound are susceptible to displacement by various nucleophiles.

Reaction Type Reagents and Conditions Expected Product at C-4 (Br) Expected Product at C-7 (Cl)
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-7-chloro-1,6-naphthyridine4-Bromo-7-aryl-1,6-naphthyridine
Stille CouplingOrganostannane, Pd catalyst4-Organo-7-chloro-1,6-naphthyridine4-Bromo-7-organo-1,6-naphthyridine
Nucleophilic SubstitutionNaOR, alcohol4-Alkoxy-7-chloro-1,6-naphthyridine4-Bromo-7-alkoxy-1,6-naphthyridine

Electrophilic Substitution Reactions on the Naphthyridine Core

Electrophilic aromatic substitution on the naphthyridine ring is generally difficult due to the electron-deficient nature of the system caused by the two nitrogen atoms. The presence of deactivating halogen substituents further reduces the electron density of the aromatic rings, making classical electrophilic substitution reactions challenging.

However, under forcing conditions or with highly activated electrophiles, substitution might be possible. The position of substitution would be directed by the interplay of the directing effects of the nitrogen atoms and the halogens. In the 1,6-naphthyridine system, the positions least deactivated by the nitrogen atoms would be the most likely sites for electrophilic attack.

Direct ring metalation, followed by quenching with an electrophile, provides an alternative strategy to achieve formal electrophilic substitution. For example, 4-bromobenzo[c] mdpi.comnaphthyridine has been shown to undergo regioselective direct ring metalation at the C-5 position using a strong, non-nucleophilic base like TMPMgCl·LiCl. beilstein-journals.orgnih.gov Quenching this metalated intermediate with various electrophiles leads to a range of 5-substituted products. beilstein-journals.orgnih.gov A similar strategy could potentially be applied to this compound to introduce electrophiles at specific positions on the naphthyridine core.

Reaction Reagents Position of Substitution Product
Direct MetalationTMPMgCl·LiCl, then E+C-5 (by analogy)5-E-4-bromo-7-chloro-1,6-naphthyridine
HalogenationBr2, Lewis acidUndeterminedPolyhalogenated 1,6-naphthyridine
NitrationHNO3/H2SO4UndeterminedNitro-4-bromo-7-chloro-1,6-naphthyridine

Nucleophilic Substitution Reactions of the Naphthyridine System

As previously mentioned, nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the halogenated positions of this compound. The electron-deficient nature of the naphthyridine ring facilitates the attack of nucleophiles, especially at positions activated by the ring nitrogen atoms.

In addition to the displacement of the halogen atoms, nucleophilic attack can also occur at other positions on the ring. For instance, 4-substituted benzo[c] mdpi.comnaphthyridines have been observed to add organolithium compounds to the C-5–nitrogen double bond. beilstein-journals.org This suggests that strong nucleophiles could potentially add to the C-5 or C-8 positions of the 1,6-naphthyridine ring system.

Furthermore, reactions with nucleophilic radicals are also a possibility. It has been demonstrated that nucleophilic radicals generated under Minisci conditions can add to the C-5 position of 4-bromobenzo[c] mdpi.comnaphthyridine. d-nb.info

Nucleophile Reaction Type Site of Attack Resulting Structure
R-OH / BaseSNArC-4 or C-7Alkoxy-substituted 1,6-naphthyridine
R-NH2SNArC-4 or C-7Amino-substituted 1,6-naphthyridine
R-LiAdditionC-5 or C-8Dihydro-1,6-naphthyridine adduct
Nucleophilic RadicalRadical AdditionC-5 (by analogy)5-Substituted-5,6-dihydro-1,6-naphthyridine

Oxidation and Reduction Chemistry of Halogenated 1,6-Naphthyridine

The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring, potentially influencing the reactivity of the halogen substituents and the aromatic core. The oxidation of one or both nitrogen atoms can facilitate certain substitution reactions or be used as a protecting group strategy.

Reduction of the naphthyridine core is also a feasible transformation. Catalytic hydrogenation or reduction with dissolving metals can lead to partially or fully saturated ring systems. For example, catalytic reduction of various naphthyridine isomers with palladium on charcoal has been shown to yield the corresponding 1,2,3,4-tetrahydro-derivatives. This suggests that this compound could be selectively reduced in one of the pyridine (B92270) rings to afford tetrahydro-1,6-naphthyridine derivatives. Complete reduction to the decahydro-1,6-naphthyridine is also possible under more forcing conditions.

Annulation and Ring Expansion Strategies for Fused Systems

The functional handles provided by the bromine and chlorine atoms on this compound can be utilized to construct fused polycyclic systems. By introducing appropriate functional groups through the reactions described above, subsequent intramolecular cyclization reactions can lead to the formation of new rings.

For instance, a group introduced at the C-4 position via a cross-coupling reaction could be designed to react with the C-5 position or the nitrogen at position 6 to form a new five- or six-membered ring. Similarly, functionalization at the C-7 position could be followed by cyclization involving the C-8 position or the nitrogen at position 1. A Parham-type cyclization, in combination with direct ring metalation, has been used to create pyrido[4,3,2-mn]acridones from 4-bromobenzo[c] mdpi.comnaphthyridine, showcasing the potential for annulation strategies. nih.gov

Ring expansion strategies, while less common for this specific system, could potentially be envisioned. For example, the interaction of certain derivatives with activated alkynes has been shown to lead to the expansion of a tetrahydropyridine (B1245486) fragment to an azocine (B12641756) ring in related benzo[b] beilstein-journals.orgclockss.orgnaphthyridine systems.

Computational and Theoretical Investigations of 1,6 Naphthyridine Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-Bromo-7-chloro-1,6-naphthyridine, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

A primary focus of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity.

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide quantitative data on these properties. nih.govresearchgate.net The results of such calculations typically include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and various reactivity descriptors derived from these energies. These descriptors, including ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), offer a detailed picture of the molecule's reactivity. nih.gov For instance, the electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

The molecular electrostatic potential (MESP) map, another output of DFT calculations, visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the areas around the nitrogen atoms are expected to be electron-rich, while the regions near the carbon atoms bonded to the halogens would be relatively electron-deficient.

Table 1: Calculated Electronic Properties of a Representative Halogenated Naphthyridine Derivative (Illustrative Data)
ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Ionization Potential (I)6.8 eV
Electron Affinity (A)1.5 eV
Global Hardness (η)2.65 eV
Global Softness (S)0.38 eV⁻¹
Electronegativity (χ)4.15 eV
Electrophilicity Index (ω)3.26 eV

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment. rsc.org For a relatively rigid molecule like this compound, MD simulations can reveal subtle conformational changes and the dynamics of its interactions with solvents or biological macromolecules.

While the 1,6-naphthyridine (B1220473) core is planar, the substituents could potentially influence its flexibility. MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. These simulations typically employ a force field, a set of empirical energy functions, to calculate the forces between atoms and propagate their motion over time.

For halogenated aromatic compounds, specific force field parameters may be required to accurately model the interactions involving the halogen atoms. nih.gov Co-solvent MD simulations, where the molecule is simulated in a mixture of water and organic probes, can be particularly useful for identifying potential binding sites and understanding the nature of non-covalent interactions. nih.gov

Conformational analysis, which can be performed using both molecular mechanics and quantum mechanical methods, helps to identify the most stable geometric arrangement of the atoms in a molecule. For this compound, the primary conformational variables would be the rotational barriers around the bonds connecting the halogen atoms to the naphthyridine ring, although these are generally considered to be of low amplitude. The planarity of the bicyclic system is a key feature, and any deviations from planarity due to substituent effects could be quantified through computational analysis.

Prediction of Spectroscopic Properties (e.g., Rotational Constants)

Computational methods are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can provide valuable predictions for its rotational, vibrational, and electronic spectra.

Rotational constants (A, B, and C) are particularly sensitive to the mass distribution and geometry of a molecule and can be calculated with high accuracy using quantum chemical methods like coupled-cluster theory (e.g., CCSD(T)) or DFT. mdpi.comnih.gov The comparison of calculated rotational constants with those obtained from microwave spectroscopy provides a stringent test for the accuracy of the computed molecular structure. The process often involves calculating the equilibrium rotational constants (Ae, Be, Ce) and then applying vibrational corrections to obtain the vibrationally averaged rotational constants (A0, B0, C0) that are measured experimentally. nih.gov

Table 2: Predicted Rotational Constants for an Isomer of Dihalo-Naphthyridine (Illustrative Data)
ParameterPredicted Value (MHz)
A₀1530.12
B₀450.34
C₀348.76

Furthermore, theoretical calculations can predict vibrational frequencies corresponding to the normal modes of vibration of the molecule. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies can help in assigning the observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, C-N, C-Br, and C-Cl bonds.

Theoretical Models for Reaction Mechanisms and Selectivity in Halogenated Naphthyridines

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and explaining the observed selectivity. For this compound, theoretical models can be used to study its reactivity in various transformations, particularly nucleophilic aromatic substitution (SNA) reactions, which are common for halogenated heterocycles. youtube.comyoutube.com

The presence of two different halogens at positions 4 and 7 raises questions about the regioselectivity of nucleophilic attack. Theoretical models can be employed to calculate the activation energies for the substitution at each position, thereby predicting which halogen is more likely to be displaced. These calculations typically involve locating the transition state structures for each reaction pathway and determining their energies relative to the reactants.

The addition-elimination mechanism is a common pathway for nucleophilic aromatic substitution on electron-deficient rings like pyridine (B92270) and its derivatives. youtube.com Computational studies can model the formation of the Meisenheimer-type intermediate and the subsequent departure of the leaving group. The relative stability of the intermediates formed by nucleophilic attack at the C-4 and C-7 positions can provide insights into the reaction's selectivity. The more electron-deficient position, as influenced by the nitrogen atoms and the halogens themselves, is generally more susceptible to nucleophilic attack. youtube.com

DFT calculations can also be used to explore the potential energy surface of the reaction, providing a detailed picture of the reaction coordinate and the energetic profiles of different pathways. This information is vital for understanding the factors that control the reaction's outcome and for designing reaction conditions that favor the desired product.

Computational Approaches to Intermolecular Interactions and Binding

Understanding the intermolecular interactions of this compound is essential for predicting its behavior in condensed phases and its potential to bind to biological targets. Computational methods provide a powerful means to study these non-covalent interactions, which include hydrogen bonding, halogen bonding, and π-stacking.

The presence of bromine and chlorine atoms makes this compound a potential halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. Computational studies can quantify the strength and directionality of these interactions.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound to a protein's active site. researchgate.net These simulations place the ligand into the binding pocket of the receptor and score the different poses based on a scoring function that estimates the binding free energy. The results of docking studies can provide initial hypotheses about the binding orientation and key interactions, which can then be further investigated using more rigorous methods like molecular dynamics simulations.

Advanced Spectroscopic and Structural Characterization of 1,6 Naphthyridine Compounds

High-Resolution Rotational Spectroscopy for Accurate Molecular Geometry and Energy Levels

High-resolution rotational spectroscopy is a powerful gas-phase technique that provides exceedingly precise information about the moments of inertia of a molecule. From these, a detailed and unambiguous determination of the molecular geometry, including bond lengths and angles, can be derived. While specific rotational spectroscopy data for 4-bromo-7-chloro-1,6-naphthyridine is not available, studies on related heterocyclic molecules demonstrate the capability of this method.

Table 1: Hypothetical Rotational Constants and Derived Structural Parameters for a Substituted 1,6-Naphthyridine (B1220473)

ParameterValueUnit
Rotational Constant A1500.1234MHz
Rotational Constant B850.5678MHz
Rotational Constant C550.9101MHz
Planarity (κ)-0.89-
Inertial Defect (ΔI)0.05amu Ų

This table is illustrative and does not represent experimentally determined values for this compound.

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single crystal X-ray diffraction (SCXRD) remains the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, SCXRD reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Naphthyridine Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432
b (Å)12.1234
c (Å)9.8765
β (°)105.21
Volume (ų)987.6
Z4
R-factor0.045

This data is representative of a typical small molecule crystal structure and is not specific to this compound.

Advanced NMR Spectroscopic Techniques for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the connectivity and chemical environment of atoms in a molecule. For complex structures like substituted naphthyridines, one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to one another. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide a detailed map of the carbon skeleton and the placement of substituents.

Solid-state NMR can provide information about the structure and dynamics of molecules in the solid phase, which can be particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. nih.gov Studies on other heterocyclic systems have demonstrated the utility of solid-state NMR in characterizing polymorphism and local environments. nih.govnih.gov

Table 3: Exemplary ¹³C NMR Chemical Shifts for a Substituted 1,6-Naphthyridine Ring System

Carbon AtomChemical Shift (δ, ppm)
C-2152.1
C-3121.5
C-4145.3
C-5130.8
C-7148.9
C-8118.2
C-4a138.6
C-8a155.4

These chemical shifts are illustrative and based on general values for similar aromatic nitrogen heterocycles. Specific assignments for this compound would require experimental data.

Mass Spectrometry (High-Resolution MS, MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and, with high-resolution instruments (HRAM), its elemental composition. nih.gov For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₈H₄BrClN₂. The presence of bromine and chlorine atoms would be readily identifiable due to their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For a bromo-chloro substituted naphthyridine, one would expect to observe fragment ions corresponding to the loss of the halogen atoms, as well as cleavage of the naphthyridine ring system. This data is invaluable for confirming the identity of the compound and for distinguishing it from its isomers.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zIsotopic Pattern
[M]⁺241.9246Complex pattern due to Br and Cl isotopes
[M-Cl]⁺206.95571:1 ratio for ⁷⁹Br/⁸¹Br
[M-Br]⁺162.99313:1 ratio for ³⁵Cl/³⁷Cl
[M-Br-Cl]⁺128.0374Single major peak

These m/z values are calculated based on the exact masses of the most abundant isotopes and represent a prediction of the expected mass spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying the presence of specific functional groups and for fingerprinting a compound. The spectra are sensitive to the molecular structure, including the substitution pattern on the aromatic rings.

For a substituted 1,6-naphthyridine, the FT-IR and Raman spectra would exhibit characteristic bands for the aromatic C-H stretching and bending modes, as well as the C=C and C=N stretching vibrations of the heterocyclic rings. The C-Br and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum. While FT-IR and Raman spectroscopy are often complementary, Raman spectroscopy can be particularly useful for analyzing non-polar bonds and for measurements in aqueous solutions. youtube.com Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed vibrational bands. nih.govnih.gov

Table 5: Typical Vibrational Frequencies for a Substituted Naphthyridine

Vibrational ModeWavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
C=C/C=N Ring Stretch1650 - 1450FT-IR, Raman
In-plane C-H Bend1300 - 1000FT-IR, Raman
Out-of-plane C-H Bend900 - 675FT-IR, Raman
C-Cl Stretch800 - 600FT-IR, Raman
C-Br Stretch650 - 500FT-IR, Raman

This table provides general ranges for the indicated vibrational modes and is not based on specific experimental data for this compound.

Research Applications of Naphthyridine Scaffolds in Chemical and Material Science

Naphthyridines as Ligands in Transition Metal Catalysis

The strategic placement of nitrogen atoms in the naphthyridine core makes it an excellent bidentate ligand for coordinating with transition metals. This has led to the development of a wide array of naphthyridine-based ligands for various catalytic applications.

Design and Synthesis of Naphthyridine-Based Ligands for Homogeneous Catalysis

The synthesis of naphthyridine-based ligands for homogeneous catalysis often involves the functionalization of the naphthyridine core to tune the steric and electronic properties of the resulting metal complex. acs.org Common synthetic routes include the Skraup reaction, which involves the reaction of an aminopyridine with a glycerol (B35011) derivative, although this method can sometimes be hazardous. acs.org More refined and controlled methods have since been developed to produce a variety of substituted naphthyridines. acs.org

For instance, new ruthenium (II) complexes containing 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been prepared, where the coordination mode of the ligand can be altered by the choice of solvent. researchgate.net This highlights the tunability of these ligand-metal systems. The synthesis of dinuclear ruthenium complexes with bridging 1,8-naphthyridine (B1210474) ligands has also been reported, demonstrating the ability of this scaffold to bring multiple metal centers into close proximity for cooperative catalysis. rsc.org

Ligand TypeMetalCatalytic ApplicationReference
2-phenyl-1,8-naphthyridineRuthenium(II)Not specified researchgate.net
Bridging 1,8-naphthyridineRutheniumOxidation reactions rsc.org
1,5-Naphthyridine (B1222797)Gold(III)Antitumor agent study researchgate.net

Applications in Asymmetric Catalysis and Enantioselective Transformations

Chiral naphthyridine-based ligands have shown significant promise in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. A novel class of chiral naphthyridine diimine (NDI*) ligands has been developed and successfully applied in nickel-catalyzed asymmetric alkylidenecyclopropanations. nih.gov These ligands, derived from C2-symmetric anilines, enable the synthesis of a broad range of alkylidenecyclopropanes with high yields and excellent enantioselectivities. nih.gov

The success of these reactions often relies on the rigid structure of the naphthyridine backbone, which helps to create a well-defined chiral environment around the metal center. This controlled environment dictates the stereochemical outcome of the reaction. The development of such ligands is a testament to the power of rational design in asymmetric catalysis. youtube.comnih.gov

LigandMetalReactionEnantiomeric Excess (ee)Reference
Chiral Naphthyridine Diimine (NDI*)NickelAlkylidenecyclopropanationHigh nih.gov

Role of Naphthyridine Ligands in Photocatalytic Reactions

The photophysical properties of naphthyridine derivatives and their metal complexes have opened up avenues for their use in photocatalysis. These molecules can absorb light and transfer the energy to other molecules, driving chemical reactions. For example, an iridium(III) complex featuring a naphthyl-imidazo phenanthroline ligand has demonstrated photocatalytic activity in the photo-oxidation of glutathione (B108866) and various amino acids. nih.gov

While the research in this area is still developing, the ability of naphthyridine ligands to participate in light-driven processes suggests a bright future for their application in green chemistry and solar energy conversion. The development of novel photocatalytic systems based on naphthyridine-metal complexes could lead to more sustainable methods for chemical synthesis. nih.gov

Supramolecular Chemistry Involving Naphthyridine Derivatives

The unique hydrogen-bonding capabilities and structural rigidity of naphthyridines make them ideal building blocks for the construction of complex supramolecular architectures.

Naphthyridines as Molecular Receptors for Ion Binding and Recognition

The convergent nitrogen atoms of the naphthyridine scaffold create a well-defined binding pocket that is suitable for the recognition of ions and small molecules. Researchers have designed and synthesized naphthyridine-based receptors that exhibit high selectivity for specific ions. For instance, a fluorescent chemosensor based on a 1,8-naphthyridine derivative has been developed for the selective detection of Ni2+ and Cu2+ ions in aqueous solutions and even within cells. acs.org The binding of these metal ions to the naphthyridine receptor results in a change in the fluorescence properties of the molecule, allowing for their detection.

Furthermore, molecular recognition studies have been conducted on various naphthyridine derivatives, demonstrating their ability to bind to biologically relevant molecules such as biotin (B1667282) methyl ester through hydrogen bonding interactions. mdpi.com The strength of these interactions can be tuned by modifying the structure of the naphthyridine receptor.

ReceptorGuestBinding Constant (Kb)Reference
Naphthyridine Derivative II(+)-biotin methyl esterHigh mdpi.com
Naphthyridine Derivative III(+)-biotin methyl esterHigh mdpi.com

Self-Assembly and Formation of Helical Foldamers and Macrocycles

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of biological macromolecules like proteins and DNA. nih.govduke.edu The rigid and planar nature of the naphthyridine unit makes it an excellent building block for the construction of helical foldamers. rsc.orgrsc.org These synthetic helices can possess a central cavity lined with nitrogen atoms, creating a unique environment for guest binding.

Researchers have synthesized various naphthyridine-based foldamers and macrocycles and have studied their self-assembly properties. rsc.orgrsc.org These molecules can spontaneously organize into larger, more complex structures, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. The ability to control the self-assembly of these molecules opens up possibilities for the creation of novel nanomaterials with tailored properties and functions.

Host-Guest Chemistry and Directed Supramolecular Architectures

The unique structural framework of the 1,6-naphthyridine (B1220473) scaffold, characterized by two fused pyridine (B92270) rings, presents intriguing possibilities for its application in host-guest chemistry and the construction of directed supramolecular architectures. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly processes that govern the formation of complex supramolecular structures.

While specific research on "4-Bromo-7-chloro-1,6-naphthyridine" in host-guest chemistry is not extensively documented, the broader class of pyridinium-based structures has been shown to form stable host-guest complexes. For instance, mechanically interlocked nanometric host-guest pairs have been developed using hosts composed of two parallel hexameric platforms with alternating pyridinium (B92312) and phenyl rings. oiccpress.com The stabilization of these complexes is significantly influenced by London dispersion forces, with contributions from π-π stacking and C-H⋯π interactions. oiccpress.com Given the structural similarities, it is plausible that 1,6-naphthyridine derivatives could be employed in a similar fashion to create novel supramolecular cages, capsules, and other architectures. The presence of halogen atoms, such as bromine and chlorine, on the naphthyridine ring could further modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity towards specific guest molecules.

Naphthyridines in Advanced Materials Science

The naphthyridine core is a promising building block for the development of advanced organic materials due to its rigid, planar structure and inherent electronic properties. These characteristics are advantageous for applications in organic electronics, where efficient charge transport and thermal stability are crucial.

Organic Semiconductors and Opto-Electrical Properties

Naphthyridine derivatives have been investigated as organic semiconductors. While research on the specific isomer 1,6-naphthyridine is emerging, studies on other isomers like 1,5-naphthyridine provide valuable insights. For example, 1,5-naphthyridine-2,6-dione-based n-type small molecules have been synthesized and characterized, demonstrating their potential for use in organic electronics. rsc.org These compounds, when incorporated into organic thin-film transistors (OFETs), have exhibited electron mobilities as high as 0.14 cm²/Vs, a property attributed to their planar structure and well-connected thin-film morphology. rsc.org The electronic properties of naphthyridine-based materials can be tuned by introducing different substituent groups, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing their charge-carrying capabilities.

Application in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells

The electroluminescent properties of naphthyridine derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). Patents have been filed for organic electroluminescent devices that incorporate 1,6-naphthyridin-2(1H)-one derivatives, highlighting their potential in this field. nih.gov The rigid structure of the naphthyridine core can contribute to high thermal stability, a desirable feature for OLED materials.

In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising technology, and organic dyes are a critical component. The general procedure for fabricating a DSSC involves preparing a titanium dioxide suspension, coating it onto a conductive glass plate, and then staining the titanium dioxide with a dye. youtube.comsolaronix.com While specific use of "this compound" as a dye has not been reported, the broader class of heterocyclic compounds is actively being explored for this purpose. The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum and its ability to inject electrons into the semiconductor.

Role of Substituents (e.g., Halogens) on Material Performance

The introduction of substituents, particularly halogens, onto the naphthyridine scaffold can significantly impact the performance of the resulting materials. Halogen atoms are known to be electron-withdrawing, which can lower the LUMO energy level of the molecule. This can be advantageous for n-type organic semiconductors, facilitating electron injection and transport.

Furthermore, halogenation can influence the intermolecular interactions and the solid-state packing of the molecules. This can affect the morphology of thin films and, consequently, the charge carrier mobility in devices like OFETs. Research on halogenated derivatives of other aromatic systems, such as naphthalene (B1677914) tetracarboxylic diimides, has shown that the introduction of fluorine or chlorine atoms can lead to high electron mobility in OFETs. researchgate.net Halogenated organic compounds are substances where one or more hydrogen atoms have been replaced by a halogen, such as chlorine, bromine, fluorine, or iodine. naturvardsverket.se Many of these compounds are known for their persistence and potential to bioaccumulate. naturvardsverket.se In the context of materials science, this stability can be a desirable trait.

Naphthyridine Scaffolds in Mechanistic Chemical Biology Research (Excluding Clinical Outcomes)

Naphthyridine derivatives have emerged as versatile scaffolds in chemical biology, particularly for the design of enzyme inhibitors. Their planar structure allows them to intercalate into DNA or bind to the active sites of enzymes, making them valuable tools for studying biological processes at the molecular level.

Enzyme Inhibition Studies at the Molecular Level (e.g., Topoisomerase I/II, Protein Kinases)

Substituted naphthyridines have shown significant potential as inhibitors of various enzymes, including topoisomerases and protein kinases.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in managing the topological state of DNA. Inhibitors of these enzymes are of great interest in cancer research. Studies on novel substituted 1,8-naphthyridines have demonstrated their ability to inhibit topoisomerase II (Topo II). nih.gov For instance, certain 1,8-naphthyridine derivatives have shown potent antiproliferative activity against cancer cell lines and have been found to induce cell cycle arrest, triggering apoptosis. nih.gov Molecular docking studies have suggested that these compounds can bind to the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as Topo II poisons. nih.gov The inhibitory potency of these compounds is influenced by the nature and position of the substituents on the naphthyridine ring.

Protein Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. Various naphthyridine derivatives have been developed as protein kinase inhibitors. For example, 1,6-naphthyridine-2-one derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for cancer therapy. nih.gov Additionally, 1,7-naphthyridine (B1217170) 1-oxides have been shown to be potent and selective inhibitors of p38 mitogen-activated protein kinase. nih.gov Furthermore, 2,6-naphthyridine (B1209661) derivatives have been patented as inhibitors of a selective subset of kinases belonging to the AGC or calmodulin kinase families. The structure-activity relationship of these inhibitors is a key area of research, with the aim of developing more potent and selective compounds.

Investigation of DNA Intercalation Mechanisms

The process of DNA intercalation, where a molecule inserts itself between the base pairs of a DNA helix, is a critical mechanism for many anticancer and antibiotic drugs. This interaction can disrupt DNA replication and transcription, leading to cell death. Various spectroscopic and biophysical techniques are typically employed to study these mechanisms.

However, a thorough search of scientific literature did not yield any studies specifically investigating the DNA intercalation mechanisms of this compound. While the broader class of naphthyridines has been explored for such properties, the specific effects of the bromo and chloro substitutions at the 4 and 7 positions of the 1,6-naphthyridine core on DNA binding have not been documented.

Binding Affinity Studies with Biological Macromolecules (e.g., Bovine Serum Albumin, DNA)

The study of a compound's binding affinity to transport proteins like Bovine Serum Albumin (BSA) is crucial for understanding its pharmacokinetic and pharmacodynamic properties. BSA is often used as a model protein due to its structural similarity to Human Serum Albumin (HSA). These studies help determine how a compound might be distributed and transported in the bloodstream.

Similarly, determining the binding affinity to DNA provides insights into a compound's potential as a therapeutic agent that targets genetic material.

As with DNA intercalation, there is a lack of published research on the binding affinity of this compound with BSA or DNA. Consequently, no experimental data, such as binding constants (Kb), quenching constants (Ksv), or thermodynamic parameters (ΔH, ΔS, ΔG), are available for this specific compound.

Future Directions and Emerging Research Avenues for Halogenated 1,6 Naphthyridines

Exploration of Novel and Efficient Synthetic Routes with Enhanced Atom Economy

The development of new synthetic methodologies for constructing the 1,6-naphthyridine (B1220473) core is paramount for advancing research in this area. While classical methods like the Skraup reaction have been used, they often suffer from harsh conditions and low atom economy. acs.org Future research is focused on creating more efficient, sustainable, and versatile synthetic pathways.

A significant area of development is the use of transition-metal-catalyzed C-H activation and annulation strategies. For instance, Rh(III)-catalyzed synthesis of naphthyridinone derivatives from substrates like nicotinamide (B372718) N-oxides represents a powerful approach. nih.govresearchgate.net This method builds the heterocyclic core through direct C-H functionalization, avoiding the need for pre-functionalized starting materials and thus improving atom economy. youtube.com

Multicomponent reactions (MCRs) are also emerging as a highly efficient strategy for synthesizing functionalized 1,6-naphthyridine derivatives. ekb.eg These reactions allow for the construction of complex molecules from three or more starting materials in a single step, minimizing waste and purification efforts. Recent studies have demonstrated the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives using organocatalysts, showcasing the power of MCRs in rapidly generating structural diversity. ekb.eg

Table 1: Comparison of Synthetic Routes for Naphthyridine Scaffolds

Synthetic StrategyDescriptionAdvantagesReference
Classical Methods (e.g., Skraup Reaction)Cyclization of aminopyridines with glycerol (B35011) derivatives under strong acid and oxidizing conditions.Well-established for certain isomers. acs.org
Rh(III)-Catalyzed C-H Activation/AnnulationDirect coupling and cyclization involving C-H bond cleavage on a pyridine (B92270) precursor with partners like alkynes.High atom economy, mild reaction conditions, high regioselectivity. nih.govresearchgate.net
Multicomponent Reactions (MCRs)One-pot reaction combining three or more reactants to form the final product, incorporating most atoms from the starting materials.High efficiency, operational simplicity, rapid generation of molecular diversity. ekb.eg

Advanced Functionalization Strategies for Complex Naphthyridine Architectures

The halogen atoms in compounds like 4-Bromo-7-chloro-1,6-naphthyridine are not merely passive substituents; they are versatile handles for introducing further complexity and functionality. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise modifications using modern cross-coupling reactions.

Advanced functionalization increasingly relies on direct C-H activation of the naphthyridine core itself, which allows for the installation of new groups without relying on pre-existing halogen handles. youtube.com This approach is highly desirable as it reduces the number of synthetic steps. For example, manganese-catalyzed C-H alkynylation and alkenylation have been used to attach fluorophores like BODIPY to complex peptides, demonstrating a powerful method for late-stage functionalization. nih.gov Similarly, regioselective direct ring metalation of brominated benzonaphthyridines has provided novel routes to analogues of pyridoacridine alkaloids. beilstein-journals.org These strategies enable the precise modification of the naphthyridine scaffold to build intricate molecular architectures for various applications.

Table 2: Advanced Functionalization Methods for Naphthyridine Systems

Functionalization MethodDescriptionKey FeaturesReference
Transition-Metal Cross-CouplingReactions like Suzuki, Stille, or Buchwald-Hartwig amination at halogenated positions (e.g., C-Br, C-Cl).Well-established, broad substrate scope, allows for C-C, C-N, and C-O bond formation. nih.gov
Direct C-H Activation/FunctionalizationCatalytic activation and transformation of a C-H bond on the naphthyridine ring into a new bond (e.g., C-C, C-N).Step- and atom-economical, enables late-stage modification of complex molecules. youtube.comnih.gov
Regioselective MetalationUse of directed metalating groups or specific bases to deprotonate a specific C-H bond, followed by quenching with an electrophile.Provides access to functionalized isomers that are difficult to obtain otherwise. beilstein-journals.org

Integrated Experimental and Computational Approaches for Rational Design

The integration of computational chemistry with experimental synthesis is accelerating the discovery and optimization of novel halogenated naphthyridines. This synergistic approach allows for a more rational design process, saving time and resources compared to traditional trial-and-error methods.

Density Functional Theory (DFT) calculations are employed to study the electronic structure, reactivity, and potential non-linear optical properties of new naphthyridine derivatives. researchgate.net Such computational insights can guide the selection of synthetic targets with desired electronic characteristics. For instance, theoretical calculations help predict how halogenation will impact the HOMO-LUMO energy levels, which is critical for designing n-type organic semiconductors. researchgate.net

In the context of medicinal chemistry, molecular docking and molecular dynamics simulations are invaluable tools. nih.gov These methods can predict the binding modes and affinities of naphthyridine-based inhibitors to biological targets like protein kinases. ekb.egnih.gov This allows for the structure-based design of more potent and selective drug candidates, as demonstrated in the development of novel inhibitors for targets like AXL and FGFR4. nih.govnih.gov

Development of Next-Generation Naphthyridine-Based Materials

The unique electronic properties of the electron-deficient naphthyridine ring system, tunable through halogenation, make it an attractive building block for advanced materials. rsc.org

One promising area is in organic electronics. Halogenated naphthalimide derivatives, which share structural motifs with naphthyridines, have been successfully used as n-type semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net The introduction of halogens can enhance electron mobility and improve air stability. The This compound core is a candidate for similar applications, where the halogens can modulate packing and electronic coupling in the solid state.

Another emerging frontier is the use of naphthyridines as ligands for constructing Metal-Organic Frameworks (MOFs). researchgate.netyoutube.com The nitrogen atoms of the naphthyridine unit can coordinate with metal ions to form stable, porous, and often functional frameworks. These MOFs have potential applications in gas storage, catalysis, and chemical sensing. youtube.comrsc.org Naphthyridine-functionalized MOFs have been designed for applications such as the detection of hazardous chemicals like hydrazine. rsc.orgnih.gov

Expansion into Emerging Fields of Chemical Science

Beyond materials science, the versatility of the halogenated 1,6-naphthyridine scaffold is enabling its expansion into other cutting-edge areas of chemical science, particularly in medicine and chemical biology.

The development of targeted therapeutics is a major focus. Derivatives of the 1,6-naphthyridinone core have been identified as potent and selective inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov For example, specific derivatives have shown significant antitumor efficacy in preclinical models by inhibiting kinases like FGFR4 and AXL. nih.govnih.gov The ability to rationally design these inhibitors through an understanding of structure-activity relationships highlights the potential of this scaffold in drug discovery.

Furthermore, the antimicrobial properties of naphthyridine derivatives continue to be an active area of research. mdpi.com With rising antimicrobial resistance, new structural classes of antibiotics are urgently needed. Compounds related to the classic 1,8-naphthyridine (B1210474) antibiotic Nalidixic acid are being explored, and halogenation can play a key role in modulating activity and spectrum. mdpi.comnih.gov The development of fluorogenic probes for biological imaging is another novel application, where the naphthyridine core can be integrated into molecules designed for advanced cellular diagnostics. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-7-chloro-1,6-naphthyridine?

  • Methodological Answer : The compound can be synthesized via halogenation of 1,6-naphthyridin-5(6H)-one derivatives. For example:

  • Bromination : Use POBr₃ at 95°C for 1 hour (57% yield) to introduce bromine at position 5, followed by chlorination with POCl₃ at 130°C under sealed conditions for 20 hours (90% yield) .
  • Substitution : Start with 4-chloro-1,6-naphthyridine and replace Cl with Br via direct bromination under optimized conditions .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using ¹H/¹³C NMR.

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H NMR (to identify aromatic protons and substituents) and mass spectrometry (MS) for molecular weight validation .
  • Purity Analysis : High-performance liquid chromatography (HPLC) or GC-MS to ensure >97% purity .
  • Functional Group Reactivity : Test nucleophilic substitution reactions (e.g., with amines or alkoxides) to confirm halogen reactivity .

Q. What are the primary functional groups influencing reactivity in this compound?

  • Methodological Answer :

  • Halogens (Br/Cl) : The bromine at position 4 and chlorine at position 7 are electron-withdrawing, activating the ring for nucleophilic substitution. For example:
  • Replace Br with dimethylamine under neat conditions at 135°C .
  • Substitute Cl with hydrazine in ethanol at room temperature .
  • Aromatic Ring : The 1,6-naphthyridine core enables π-π stacking interactions, relevant in medicinal chemistry applications .

Advanced Research Questions

Q. How can substituent effects on reaction outcomes be systematically evaluated?

  • Methodological Answer :

  • Variable Reaction Parameters : Test temperature, solvent polarity (e.g., dioxane vs. MeOH), and catalyst systems (e.g., Pd/C for hydrogenolysis) to assess substituent stability .
  • Case Study : Compare yields for 7-chloro substitution under sealed-tube vs. reflux conditions. For instance, hydrazinolysis at 20°C (90% yield) vs. oxidative conditions at reflux (60% yield) .
    • Tools : Use computational chemistry (e.g., DFT calculations) to predict electronic effects of substituents on transition states .

Q. What strategies resolve contradictions in reported reaction yields or regioselectivity?

  • Methodological Answer :

  • Data Triangulation : Replicate reactions using protocols from conflicting studies. For example:
  • Compare POCl₃-mediated chlorination at 130°C (90% yield ) with alternative methods like Cu-catalyzed halogenation.
  • Analyze solvent effects (e.g., EtOH vs. MeCN) on substitution rates .
  • Advanced Analytics : Use in-situ IR or X-ray crystallography to identify intermediate species influencing yield discrepancies .

Q. How can synthetic methods be optimized for scalability and reproducibility?

  • Methodological Answer :

  • Informer Libraries : Screen reactions against the Aryl Halide Chemistry Informer Library to benchmark performance across diverse substrates and conditions .
  • Process Optimization :
  • Replace harsh conditions (e.g., sealed tubes) with flow chemistry setups for safer scale-up.
  • Use NaOH-mediated hydrolysis under mild conditions (e.g., room temperature) to improve yield and reduce side reactions .

Q. What role does this compound play in drug discovery pipelines?

  • Methodological Answer :

  • Pharmacological Applications :
  • Serve as a precursor for kinase inhibitors targeting HGF/c-Met signaling pathways (e.g., antitumor agents) .
  • Modify substituents (e.g., replace Br with amino groups) to enhance binding affinity in enzyme inhibition assays .
  • Structure-Activity Relationship (SAR) : Use parallel synthesis to generate analogs (e.g., 5-amino-7-hydrazino derivatives) and test against cancer cell lines .

Methodological Considerations Table

Research Aspect Key Parameters References
Halogenation EfficiencyTemperature, Halogen Source (POBr₃/POCl₃)
Substitution ReactivitySolvent Polarity, Catalyst (Pd/C, CuSO₄)
ScalabilityFlow Chemistry, Mild Hydrolysis Conditions
Data ValidationIn-Situ Analytics (IR, XRD), Replication

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